molecular formula C9H6BrClN2 B13196791 7-Bromo-2-chloroquinolin-3-amine

7-Bromo-2-chloroquinolin-3-amine

Cat. No.: B13196791
M. Wt: 257.51 g/mol
InChI Key: KAYHCJOBYXHHHU-UHFFFAOYSA-N
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Description

7-Bromo-2-chloroquinolin-3-amine (CAS 1600965-54-5) is a bromo- and chloro- substituted quinoline derivative with a molecular formula of C 9 H 6 BrClN 2 and a molecular weight of 257.51 g/mol . As a multifunctional heterocyclic building block, it is of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis of novel hybrid molecules. The quinoline scaffold is a privileged structure in drug development, famously exemplified by antimalarial agents like chloroquine . The specific substitution pattern on 7-Bromo-2-chloroquinolin-3-amine makes it a valuable precursor for further chemical exploration. The bromine atom at the 7-position serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl groups . Simultaneously, the 2-chloro and 3-amino groups provide additional sites for nucleophilic substitution and derivatization, enabling the construction of complex molecular architectures . This reactivity is leveraged to create hybrid molecules designed to overcome drug resistance; for instance, similar quinoline-amine compounds have been incorporated into "reversed chloroquine" (RCQ) molecules that demonstrate potent activity against chloroquine-resistant Plasmodium falciparum malaria strains . Furthermore, research into related chloroquinoline hybrids has shown promising antiplasmodial and antitumor activities in vitro, highlighting the potential of this chemical class in developing new therapeutic agents for global health challenges . Researchers can utilize this compound as a key intermediate for generating target compounds in high-throughput screening and structure-activity relationship (SAR) studies. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

7-bromo-2-chloroquinolin-3-amine

InChI

InChI=1S/C9H6BrClN2/c10-6-2-1-5-3-7(12)9(11)13-8(5)4-6/h1-4H,12H2

InChI Key

KAYHCJOBYXHHHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)N)Cl)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-Bromo-2-chloroquinolin-3-amine

General Synthetic Approach

The synthesis of 7-bromo-2-chloroquinolin-3-amine typically involves the construction of the quinoline core followed by regioselective halogenation and introduction of the amino group at the 3-position. The key steps include:

  • Formation of the quinoline ring system via classical quinoline synthesis methods (e.g., Skraup, Friedländer, Doebner–von Miller reactions).
  • Selective bromination at the 7-position.
  • Chlorination at the 2-position.
  • Amination at the 3-position to introduce the amino group.

Specific Synthetic Routes and Conditions

Halogenation and Amination Strategy

A practical approach involves starting from a suitably substituted quinoline precursor, followed by selective halogenation and amination. For example, bromination using N-bromosuccinimide (NBS) has been found effective for regioselective bromination on related heterocycles, minimizing over-bromination and side reactions such as hydration of nitrile groups seen with elemental bromine (Br2).

  • Bromination Conditions:

    Reagent Equivalents Temperature (°C) Yield (%) Notes
    N-Bromosuccinimide (NBS) 1.07 25 >93 Optimal for selective bromination; avoids over-bromination and nitrile hydration
    Br2 1.2 25 75 Leads to side reactions including nitrile hydration and dibromination
  • Amination: Introduction of the amino group at the 3-position is commonly achieved by nucleophilic substitution or via heterocycle formation using hydrazine or ammonia derivatives, depending on the precursor used.

Quinoline Core Formation

Several classical methods for quinoline synthesis are applicable as initial steps to prepare substituted quinolines that serve as intermediates for further functionalization:

  • Skraup Synthesis: Condensation of aniline derivatives with glycerol in the presence of acid catalysts and oxidants to form quinoline rings.
  • Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones or aldehydes to build quinoline derivatives.
  • Doebner–von Miller Synthesis: Reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions.
  • Pfitzinger Reaction: Reaction of isatin with ketones in basic conditions to form quinolines.

Analytical Data and Purification

Purification Techniques

  • Column chromatography using petroleum ether and ethyl acetate mixtures (e.g., 20:1 ratio) is commonly employed for purification of brominated quinoline derivatives.
  • Extraction with ethyl acetate and drying over anhydrous sodium sulfate are standard workup procedures.

Structural and Molecular Data

Property Value
Molecular Formula C9H7BrClN2 (as hydrochloride)
Molecular Weight 293.97 g/mol
SMILES C1=CC(=CC2=NC(=C(C=C21)N)Cl)Br
Melting Point Data not available
Boiling Point Data not available

Predicted collision cross sections and mass spectral adducts have been reported but no detailed experimental spectral data are widely available in literature for this compound.

Summary Table of Preparation Methods

Step Method/Condition Key Reagents/Conditions Yield/Notes
Quinoline ring formation Skraup condensation Aniline derivative + glycerol + acid Moderate to good yield; scalable
Bromination N-Bromosuccinimide (NBS) at 25 °C 1.07 eq NBS, room temperature >93% yield, selective bromination
Chlorination Chlorination at 2-position (method varies) Typically via chlorinating agents Requires control to avoid poly-substitution
Amination at 3-position Nucleophilic substitution or heterocycle formation Hydrazine or ammonia derivatives Dependent on precursor; moderate yields
Purification Column chromatography Petroleum ether/ethyl acetate (20:1) Effective for isolating pure product

The preparation of 7-bromo-2-chloroquinolin-3-amine involves multi-step synthesis starting from quinoline ring formation via classical methods such as Skraup or Friedländer synthesis, followed by regioselective bromination and chlorination, and introduction of the amino group at the 3-position. N-Bromosuccinimide is preferred for selective bromination due to its mildness and high selectivity. Purification by column chromatography using petroleum ether and ethyl acetate mixtures is effective.

While specific detailed synthetic procedures for 7-bromo-2-chloroquinolin-3-amine are limited in public literature, analogous compounds and general quinoline chemistry provide a robust foundation for its preparation. Further optimization and scale-up can be guided by process development studies in related quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chloroquinolin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives with potential pharmaceutical applications.

Scientific Research Applications

7-Bromo-2-chloroquinolin-3-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of probes and sensors for biological studies.

    Medicine: It is investigated for its potential as an anticancer, antimalarial, and antimicrobial agent.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloroquinolin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.

    Pathways Involved: It can inhibit DNA synthesis, disrupt cell membrane integrity, and interfere with protein synthesis, leading to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs differ in halogen substitution patterns, functional groups, or alkyl modifications. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Notes
7-Bromo-2-chloroquinolin-3-amine C₉H₅BrClN₂ 271.51 Br (7), Cl (2), NH₂ (3) High-cost hydrochloride salt
7-Bromo-8-fluoroquinolin-3-amine C₉H₆BrFN₂ 241.06 Br (7), F (8), NH₂ (3) Temporarily out of stock
8-Bromo-7-chloroquinolin-3-amine C₉H₆BrClN₂ 257.52 Br (8), Cl (7), NH₂ (3) Distinct halogen positioning
7-Chloro-2-methylquinolin-3-amine C₁₀H₉ClN₂ 192.65 Cl (7), CH₃ (2), NH₂ (3) Methyl group enhances lipophilicity
6-Bromo-3-methylquinolin-2-amine C₁₀H₉BrN₂ 237.10* Br (6), CH₃ (3), NH₂ (2) SDS available (ECHEMI)

Note: Molecular weight for 6-bromo-3-methylquinolin-2-amine is estimated based on its formula.

Substituent Effects

  • Halogen Position: The position of bromine and chlorine significantly impacts molecular interactions. For example, 8-Bromo-7-chloroquinolin-3-amine (Br at 8, Cl at 7) has a lower molecular weight (257.52 g/mol) than the target compound due to reduced steric effects.
  • Fluorine vs.
  • Methyl Groups: 7-Chloro-2-methylquinolin-3-amine (C₁₀H₉ClN₂) demonstrates how alkylation increases hydrophobicity, which may enhance membrane permeability.

Biological Activity

Introduction

7-Bromo-2-chloroquinolin-3-amine is a derivative of quinoline, a prominent class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of 7-Bromo-2-chloroquinolin-3-amine, including its mechanisms of action, efficacy against various diseases, and comparative analysis with related compounds.

The molecular formula for 7-Bromo-2-chloroquinolin-3-amine is C9H6BrClN2. The compound features both bromine and chlorine substituents, which significantly influence its biological properties. The presence of these halogens can enhance the lipophilicity and bioavailability of the compound, making it a valuable candidate for drug development.

PropertyValue
Molecular FormulaC9H6BrClN2
Molecular Weight245.52 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that quinoline derivatives, including 7-Bromo-2-chloroquinolin-3-amine, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Antimalarial Activity

The antimalarial activity of quinoline derivatives is well-documented. In vitro studies have shown that certain derivatives possess IC50 values below 50 μM against Plasmodium falciparum, the causative agent of malaria. While specific data for 7-Bromo-2-chloroquinolin-3-amine is limited, its structure suggests potential antimalarial efficacy similar to other chloroquine derivatives .

Antitumor Activity

Recent investigations have focused on the anticancer properties of quinoline derivatives. A comparative study evaluated several related compounds' effects on human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The findings indicated that compounds with similar structures to 7-Bromo-2-chloroquinolin-3-amine exhibited varying degrees of cytotoxicity:

Table 2: IC50 Values of Quinoline Derivatives Against Cancer Cell Lines

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)HeLa IC50 (µM)
Compound A14.68 ± 1.0223.49 ± 1.0250.03 ± 1.02
Compound B25.37 ± 0.9227.26 ± 1.0151.67 ± 1.02
Compound C11.92 ± 0.18 21.41 ± 0.23 21.41 ± 1.02

The data suggests that modifications to the quinoline structure can enhance selectivity and potency against specific cancer cell lines .

The mechanism by which 7-Bromo-2-chloroquinolin-3-amine exerts its biological effects involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • DNA Interaction : Quinoline derivatives are known to intercalate into DNA, potentially disrupting replication and transcription processes.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.

Case Study: Anticancer Efficacy

A recent study evaluated a series of chloroquinoline derivatives, including those structurally similar to 7-Bromo-2-chloroquinolin-3-amine, against various cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity and selectivity towards tumor cells while sparing normal cells .

Observations:

  • Compounds with additional functional groups showed increased activity against MCF-7 cells.
  • The presence of halogens was correlated with improved binding affinity to target proteins involved in cancer progression.

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